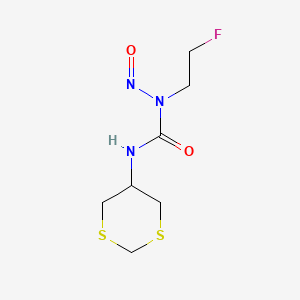![molecular formula C23H18N2O4 B13422352 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) CAS No. 47619-10-3](/img/structure/B13422352.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . It is also known by several other names, including Bismaleimide S, p,p’-Dimaleimidodiphenylmethane, and 4,4’-Methylenebis(N-phenylmaleimide) . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) can be synthesized through the reaction of maleic anhydride with diamines, such as 4,4’-methylenedianiline . The reaction typically involves heating the reactants in a solvent like xylene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) has numerous applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardant resins and high-grade rubber products.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) involves its ability to act as a cross-linking agent. It forms covalent bonds with other molecules, leading to the formation of a three-dimensional network. This property is particularly useful in the synthesis of thermosetting polymers and flame retardant resins .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Methylenedi(4,1-phenylene)]bis(maleimide): Similar in structure but differs in the substituents on the maleimide rings.
4,4’-Methylenebis(N-phenylmaleimide): Another closely related compound with similar applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is unique due to its specific structure, which imparts distinct thermal and mechanical properties. These properties make it particularly suitable for use in high-performance materials .
Properties
CAS No. |
47619-10-3 |
|---|---|
Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-methyl-1-[4-[[4-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-12H,13H2,1-2H3 |
InChI Key |
JOIKTXAWXLKFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)C=C(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


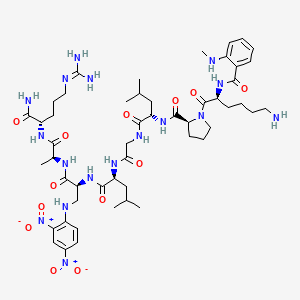

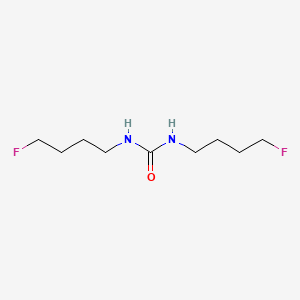

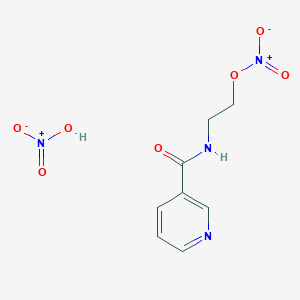
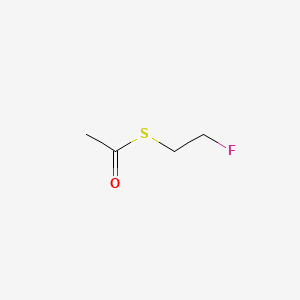

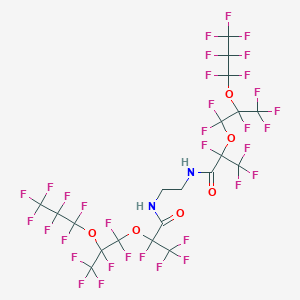

![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
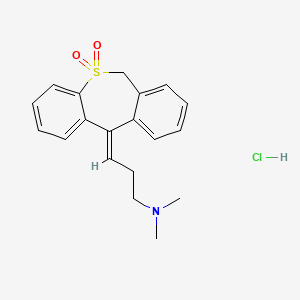
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
